molecular formula C7HCl5O B1588613 2,3,4,5-Tetrachlorobenzoyl chloride CAS No. 42221-52-3

2,3,4,5-Tetrachlorobenzoyl chloride

Cat. No. B1588613
CAS RN: 42221-52-3
M. Wt: 278.3 g/mol
InChI Key: IROWIXYGGPOJFJ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobenzoyl chloride is a chemical compound with the molecular formula C7HCl5O . It has an average mass of 278.347 Da and a monoisotopic mass of 275.847015 Da . This compound is widely used as a raw material to manufacture industrial organic chemicals .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorobenzoyl chloride consists of a benzene ring substituted with four chlorine atoms and a carbonyl chloride group . The exact positions of these substituents give the compound its unique properties.


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachlorobenzoyl chloride has a molecular weight of 278.35 . It is a liquid at room temperature with a density of 1.58 g/mL at 25 °C .

Scientific Research Applications

1. Catalysis in Synthesis

2,3-Dichlorobenzoyl chloride plays a pivotal role in the synthesis of certain pharmaceuticals, such as Lamotrigine, a medication used for epilepsy treatment. Researchers Leitch et al. (2017) evaluated various catalytic systems for the cyanation of 2,3-dichlorobenzoyl chloride, emphasizing the significance of high-throughput experimentation in identifying optimal conditions for chemical reactions, including amine bases and phase-transfer catalysts (Leitch et al., 2017).

2. Structural Studies in Chemistry

In the study of molecular structures, compounds like 2,3-dichlorobenzoyl chloride are instrumental. For instance, Barclay et al. (1997) investigated the structure and electronic properties of benzo-bridged bis(1,2,3-dithiazoles) using diaminobenzenedithiol and sulfur monochloride, highlighting the importance of these chemicals in understanding the structural aspects of complex organic compounds (Barclay et al., 1997).

3. Development of Chemical Sensors

In the field of sensor technology, derivatives of dichlorobenzoyl chloride are employed to create sensitive materials. Schazmann et al. (2006) developed a chloride selective compound using a calix[4]arene framework, which utilized the hydrogen bonding ability of urea functional groups. This research demonstrates the utility of such compounds in developing sophisticated sensor devices (Schazmann et al., 2006).

4. Environmental Remediation

Dichlorobenzoyl chloride derivatives also find applications in environmental science. Brunsbach and Reineke (1993) explored the microbial degradation of chlorobenzoates, including dichlorobenzoyl chloride derivatives, in soil. This study highlights the potential of such compounds in bioremediation processes and environmental cleanup efforts (Brunsbach & Reineke, 1993).

5. Analysis in Material Science

In materials science, the analysis and development of polymers often involve compounds like dichlorobenzoyl chloride. For instance, Jain et al. (1997) used macrocycle-based sensors for the detection of metal ions, where dichlorobenzoyl chloride derivatives played a crucial role in the sensor's development and functionality (Jain et al., 1997).

Safety And Hazards

2,3,4,5-Tetrachlorobenzoyl chloride is classified as dangerous. It may be corrosive to metals and harmful if swallowed. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .

properties

IUPAC Name

2,3,4,5-tetrachlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWIXYGGPOJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420183
Record name 2,3,4,5-Tetrachlorobenzoyl chloride
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorobenzoyl chloride

CAS RN

42221-52-3
Record name 2,3,4,5-Tetrachlorobenzoyl chloride
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Record name 2,3,4,5-Tetrachlorobenzoylchloride
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Record name 2,3,4,5-Tetrachlorobenzoyl chloride
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Record name 2,3,4,5-tetrachlorobenzoylchloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,5-tetrachlorobenzoyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The desired tetrachlorobenzoyl chloride is prepared by reacting the tetrachlorobenzoic acid with thionyl chloride. A six fold molar excess of thionyl chloride is slowly added to the acid. This mixture is heated to reflux and held at this temperature for 1.25 hours. The solution is then cooled and the excess thionyl chloride vacuum distilled off. The solution is further distilled under vacuum to yield the pure tetrachlorobenzoyl chloride in 92-93% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BW Nordlander, WE Cass - Journal of the American Chemical …, 1947 - ACS Publications
24.5 “First preparation by JA Loritsch in this Laboratory, preparation by GJ Bohrer in our laboratories.'M. p. 74-74.5 (recryst. from petroleum ether). 6 First dium alcohólate. Although …
Number of citations: 21 pubs.acs.org
A Missio, M Badine - … Processes and Cases Studies of Aromatic …, 2023 - Wiley Online Library
This chapter illustrates the technologies in use at WeylChem Group to manufacture a broad range of halogenated aromatic compounds. After a brief review of the …
Number of citations: 0 onlinelibrary.wiley.com
EA Nodiff, AJ Saggiomo, K Tanabe… - Journal of Medicinal …, 1975 - ACS Publications
The recent emergence of drug-refractory falciparum ma-laria2-4 sparked various promising chemotherapeutic leads, dormant since World War II. Prominent among these early leads …
Number of citations: 12 pubs.acs.org

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